6-bromo-2-(4-ethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide
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Overview
Description
6-bromo-2-(4-ethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 6th position, an ethylphenyl group at the 2nd position, and a prop-2-en-1-yl group attached to the carboxamide at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-ethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide typically involves multiple steps:
Bromination: The quinoline ring is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Friedel-Crafts Alkylation: The 2-position of the quinoline ring is alkylated with 4-ethylbenzene using a Lewis acid catalyst like aluminum chloride.
Amidation: The carboxylic acid group at the 4th position is converted to the carboxamide by reacting with prop-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, forming epoxides or hydroxylated derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated quinoline derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Azido, thiol, or other substituted quinoline derivatives.
Scientific Research Applications
6-bromo-2-(4-ethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-ethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The prop-2-en-1-yl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-phenylquinoline-4-carboxamide: Lacks the ethyl group on the phenyl ring.
2-(4-ethylphenyl)quinoline-4-carboxamide: Lacks the bromine atom at the 6th position.
6-bromo-2-(4-ethylphenyl)quinoline: Lacks the carboxamide group.
Uniqueness
6-bromo-2-(4-ethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, ethylphenyl group, and prop-2-en-1-yl carboxamide group together enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H19BrN2O |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
6-bromo-2-(4-ethylphenyl)-N-prop-2-enylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19BrN2O/c1-3-11-23-21(25)18-13-20(15-7-5-14(4-2)6-8-15)24-19-10-9-16(22)12-17(18)19/h3,5-10,12-13H,1,4,11H2,2H3,(H,23,25) |
InChI Key |
UADCYSAIXLRIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC=C |
Origin of Product |
United States |
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